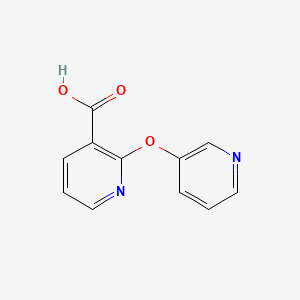

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C11H8N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes two pyridine rings connected by an oxygen atom and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid typically involves the following steps:

Esterification of Nicotinic Acid: Nicotinic acid is esterified to form an ester intermediate.

Oxidation: The ester intermediate is oxidized using an oxidizing agent such as 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyanide intermediate.

Hydrolysis: The cyanide intermediate is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

Oxidizing Agents: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.

Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Picolinic Acid (2-pyridinecarboxylic acid): A monocarboxylic derivative of pyridine.

Nicotinic Acid (3-pyridinecarboxylic acid):

Isonicotinic Acid (4-pyridinecarboxylic acid): Another isomer of pyridinecarboxylic acid.

Uniqueness

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is unique due to its dual pyridine ring structure connected by an oxygen atom and a carboxylic acid group. This structure imparts distinct chemical properties and reactivity compared to other pyridinecarboxylic acids.

Biologische Aktivität

2-(Pyridin-3-yloxy)pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C11H8N2O3. This compound is part of the pyridine derivative family, known for its diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The unique structure of this compound, characterized by a pyridine ring substituted with a pyridin-3-yloxy group and a carboxylic acid functional group, influences both its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar pyridine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism underlying this activity may involve the disruption of bacterial cell membranes or interference with vital metabolic processes.

Antidiabetic Effects

Recent findings suggest that this compound may also have potential in managing diabetes. Interaction studies indicate that this compound can form coordination complexes with metal ions, which could enhance its efficacy in reducing blood glucose levels. This property positions it as a candidate for the prevention and treatment of diabetes-related disorders such as insulin resistance and hyperlipidemia .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been well-documented. Compounds similar to this compound have shown promise in inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases. This activity could be beneficial in developing therapeutics for conditions like rheumatoid arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its specific substitution pattern on the pyridine ring. This arrangement not only affects its chemical reactivity but also enhances its interaction with biological targets. The following table summarizes some related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Propan-2-yloxy)pyridine-3-carboxylic acid | C9H11NO3 | Different substituent leading to varied reactivity |

| 4-(Pyridin-3-yloxy)benzoic acid | C12H9NO3 | Contains a benzoic acid moiety enhancing properties |

| 2-(Propan-2-yloxy)pyridine-4-carboxylic acid | C9H11NO3 | Variation in position of the carboxylic group |

| 2-(Propan-2-yloxy)pyridine-5-carboxylic acid | C9H11NO3 | Different substitution pattern affecting activity |

Study on Antimicrobial Activity

In a controlled study, the antimicrobial efficacy of several pyridine derivatives was assessed against common pathogens. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Study on Antidiabetic Effects

Another study focused on the antidiabetic properties of this compound. In vitro assays indicated that treatment with this compound led to a significant reduction in glucose levels in diabetic cell models. Furthermore, animal studies showed improved insulin sensitivity and reduced blood lipid levels upon administration of this compound .

Eigenschaften

IUPAC Name |

2-pyridin-3-yloxypyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)9-4-2-6-13-10(9)16-8-3-1-5-12-7-8/h1-7H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCDFBQFGUCCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.